Dual Cat L/S Inhibition vs. Parent & Analogs
ASPER-29 demonstrates balanced dual inhibitory activity against both cathepsin L (IC50 = 6.03 μM) and cathepsin S (IC50 = 5.02 μM) . In contrast, the parent natural product asperphenamate shows no comparable dual Cat L/S inhibitory activity in enzyme assays, with cellular cytotoxicity IC50 values of 92.3 μM (T47D), 96.5 μM (MDA-MB-231), and 97.9 μM (HL-60) that are approximately 15- to 19-fold weaker than ASPER-29's enzyme inhibition potency . Within the same asperphenamate analog series, compound 2 exhibited a Cat S IC50 of 13.12 ± 0.29 μM (2.6-fold weaker than ASPER-29 against Cat S) and was 'markedly less active' against Cat L, failing to achieve the dual-target profile [1]. Notably, optimized derivative B1a from a subsequent scaffold-hopping series achieved IC50 values of 4.10 ± 0.14 μM (Cat L) and 1.79 ± 0.11 μM (Cat S), representing 1.5-fold and 2.8-fold potency improvements over positive controls respectively, demonstrating the evolutionary advantage of the ASPER-29 scaffold [2].
| Evidence Dimension | Cathepsin L inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 6.03 μM |
| Comparator Or Baseline | Asperphenamate: No direct Cat L inhibition reported; cellular cytotoxicity IC50 92.3–97.9 μM; Compound 2: markedly less active against Cat L; B1a derivative: 4.10 ± 0.14 μM |
| Quantified Difference | ASPER-29 vs. B1a: 1.47-fold weaker; vs. Compound 2: more active against Cat L; vs. Asperphenamate: >15-fold more potent in enzyme inhibition context |
| Conditions | Recombinant human cathepsin L enzyme inhibition assay |
Why This Matters
The balanced dual inhibition profile distinguishes ASPER-29 from single-target cathepsin inhibitors and establishes it as a validated tool for investigating concurrent Cat L/S blockade in metastasis models.
- [1] Yuan L, et al. Discovery of novel cathepsin inhibitors with potent anti-metastatic effects in breast cancer cells. Bioorg Chem. 2018;81:454-460. View Source
- [2] Huang H, Zhang Y, Xu X, Liu Y, Zhao J, Ma L, Lei J, Ge W, Li N, Ma E, Li Y, Yuan L. Design and synthesis of dual cathepsin L and S inhibitors and antimetastatic activity evaluation in pancreatic cancer cells. Bioorg Med Chem Lett. 2023;80:129087. View Source
